molecular formula C12H14ClN5O B2614548 2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide CAS No. 2411313-02-3

2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide

Cat. No. B2614548
CAS RN: 2411313-02-3
M. Wt: 279.73
InChI Key: IJUOUQAVTRSUGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including this compound, can be approached using eco-friendly methods such as water as a solvent, moderate conditions, nontoxic reagents, easy extractions, and low cost. The yields are generally good to excellent .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide consists of a five-membered aza compound with 6π electrons. The tetrazole ring is stabilized by resonance and exhibits both acidic and aromatic properties. The presence of the phenyltetrazole fragment contributes to its overall reactivity .


Chemical Reactions Analysis

  • Decomposition : On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Physical And Chemical Properties Analysis

  • Structure : A five-membered aza compound with 6π electrons

Safety and Hazards

  • Handling : Caution should be exercised during handling and storage

properties

IUPAC Name

2-chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c1-9(13)12(19)14-8-7-11-15-16-17-18(11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUOUQAVTRSUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=NN=NN1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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